molecular formula C17H17N3O5 B5879863 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate

Cat. No.: B5879863
M. Wt: 343.33 g/mol
InChI Key: XTELUXQGHYWCDN-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenyl group, an amino group, and a phenoxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Amino group introduction: The nitrophenyl intermediate is then subjected to reductive amination to introduce the amino group.

    Condensation reaction: The amino-nitrophenyl intermediate undergoes a condensation reaction with 2-phenoxybutanoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenoxybutanoate derivatives.

Scientific Research Applications

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways such as the PI3K-AKT and MAPK pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-2-15(24-14-6-4-3-5-7-14)17(21)25-19-16(18)12-8-10-13(11-9-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELUXQGHYWCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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